8-(1,1-Dimethylallyl)-3-methylgalangin
Description
Properties
Molecular Formula |
C21H20O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-methoxy-8-(2-methylbut-3-en-2-yl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H20O5/c1-5-21(2,3)16-14(23)11-13(22)15-17(24)20(25-4)18(26-19(15)16)12-9-7-6-8-10-12/h5-11,22-23H,1H2,2-4H3 |
InChI Key |
AFLRJCXCYQMRGE-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of 8-(1,1-Dimethylallyl)-3-methylgalangin, highlighting differences in substitution patterns and molecular properties:
Key Differences and Implications
Substitution Position and Type: The C-8 1,1-dimethylallyl group in the target compound distinguishes it from analogues like 8-prenylluteone, which carries a bulkier 3,3-dimethylallyl (prenyl) group. This difference may alter interactions with hydrophobic enzyme pockets .
Biological Activity :
- 8-Prenylluteone is reported as a phospholipase C and HIV-1 protease inhibitor, suggesting that prenylation at C-8 contributes to enzyme-binding affinity . Similar activities might be hypothesized for this compound but require validation.
- 6-C-Prenylgalangin (originally misidentified as an 8-C-prenyl derivative) demonstrates the critical impact of substitution position on bioactivity, as C-6 and C-8 prenylation may target distinct metabolic pathways .
Synthetic and Natural Availability: The rarity of the 1,1-dimethylallyl group in natural flavonoids suggests that this compound may be less abundant in plant sources compared to 3,3-dimethylallyl derivatives . Synthetic routes for such compounds are challenging due to regioselective prenylation, necessitating advanced methods like directed biosynthesis or chemical catalysis .
Preparation Methods
Direct Methylation of Galangin
Galangin (3,5,7-trihydroxyflavone) serves as a common precursor for 3-methylgalangin synthesis. Methylation at the 3-hydroxyl group is typically achieved using methyl iodide (MeI) in the presence of a strong base. For example, NaHMDS (sodium hexamethyldisilazide) in tetrahydrofuran (THF) at −78°C facilitates deprotonation, followed by MeI quenching to yield 3-methylgalangin with >80% efficiency. Alternative bases such as K₂CO₃ in dimethylformamide (DMF) at 60°C provide moderate yields (65–70%) but require longer reaction times (12–24 h).
Table 1: Methylation Conditions and Yields
| Methylation Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | NaHMDS | THF | −78°C | 82 |
| Methyl iodide | K₂CO₃ | DMF | 60°C | 68 |
| Dimethyl sulfate | NaOH | MeOH | RT | 55 |
Protecting Group Strategies
Selective methylation often necessitates protection of the 5- and 7-hydroxyl groups. Trimethylsilyl (TMS) ethers, formed using chlorotrimethylsilane (TMSCl) in pyridine, allow transient protection, enabling methylation at the 3-position without side reactions. Subsequent deprotection with aqueous HCl regenerates the hydroxyl groups, though this step risks hydrolysis of the methyl ether if prolonged.
Regioselective Prenylation at the 8-Position
Friedel-Crafts Alkylation
Prenylation at the 8-position employs electrophilic aromatic substitution using 1,1-dimethylallyl bromide (prenyl bromide) under Lewis acid catalysis. BF₃·Et₂O in dichloromethane (DCM) at 0°C directs the prenyl group to the 8-position, adjacent to the 7-hydroxyl group, achieving 70–75% regioselectivity. Competing substitution at the 6-position is minimized by steric hindrance from the 3-methyl group.
Palladium-Catalyzed Coupling
Transition-metal-catalyzed methods, such as Mizoroki-Heck coupling, enable prenylation via C–H activation. Pd(OAc)₂ with PPh₃ as a ligand in toluene at 110°C facilitates coupling between 3-methylgalangin and 1,1-dimethylallyl acetate, yielding the target compound in 65% yield. This method reduces byproduct formation compared to Friedel-Crafts approaches.
Table 2: Prenylation Methods Comparison
| Method | Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | Prenyl bromide | BF₃·Et₂O | DCM | 73 |
| Mizoroki-Heck | Prenyl acetate | Pd(OAc)₂ | Toluene | 65 |
| Enzymatic | Dimethylallyl diphosphate | Prenyltransferase | Buffer | 58 |
Total Synthesis from Simple Precursors
Chalcone Precursor Route
A convergent synthesis begins with 2,4,6-trihydroxyacetophenone, which undergoes Claisen-Schmidt condensation with 4-methoxycinnamaldehyde to form the chalcone intermediate. Cyclization with iodine in DMSO yields the flavone core, followed by sequential methylation and prenylation. This 12-step route achieves an overall yield of 22%, with the final prenylation step as the bottleneck (35% yield).
Biomimetic Synthesis
Imitating biosynthetic pathways, this approach uses oxidative coupling of caffeic acid derivatives. However, low regiocontrol (≤50% yield at the 8-position) limits its utility compared to semi-synthetic methods.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves 8-(1,1-dimethylallyl)-3-methylgalangin from mono-prenylated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound to >95% purity.
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 6.85 (s, H-6), 6.45 (s, H-2'), 5.25 (t, J = 7 Hz, prenyl CH₂), and 3.92 (s, 3-OCH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 354.1465 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Semi-synthesis from galangin offers the shortest pathway (4 steps, 55% overall yield) but depends on natural precursor availability. Total synthesis ensures scalability but suffers from lower efficiency. Enzymatic methods, though eco-friendly, remain underdeveloped for industrial applications.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of 8-(1,1-Dimethylallyl)-3-methylgalangin?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Utilize 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve structural ambiguities, particularly for distinguishing dimethylallyl substituents and methyl groups. Compare spectral data with structurally analogous compounds like 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination. Fragmentation patterns aid in confirming substituent positions.
-
High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection to assess purity (>95% recommended for biological assays). Use C18 columns and gradient elution with acetonitrile/water mobile phases.
Table 1: Key Spectroscopic Benchmarks
Q. What synthetic routes are documented for this compound, and what are their limitations?
- Methodological Answer :
- Prenylation Strategies : Adapt methods from 8-prenylnaringenin synthesis, employing regioselective Friedel-Crafts alkylation or enzymatic prenylation. Challenges include controlling substitution at the 8-position and avoiding dimerization .
- Methylation Optimization : Use dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) for selective 3-O-methylation. Monitor reaction progress via TLC to prevent over-methylation .
- Purification : Employ silica gel chromatography followed by recrystallization (e.g., methanol/water). Validate purity via HPLC and melting point analysis.
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for scalable synthesis?
- Methodological Answer :
-
Reaction Path Simulation : Use density functional theory (DFT) to model transition states and identify energy barriers in prenylation steps. Software like Gaussian or ORCA enables prediction of regioselectivity .
-
Factorial Design : Apply 2³ factorial experiments to test variables (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors affecting yield .
Table 2: Factorial Design for Prenylation Optimization
Variable Low Level (-1) High Level (+1) Optimal Condition Temperature 60°C 100°C 80°C Catalyst (BF₃·Et₂O) 0.1 eq 0.3 eq 0.2 eq Solvent Dichloromethane Toluene Toluene
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-Response Analysis : Conduct assays (DPPH, FRAP) across a broad concentration range (0.1–100 µM). Use nonlinear regression to identify inflection points where activity shifts .
- Cellular Context : Test in multiple cell lines (e.g., HepG2 vs. RAW264.7) with varying redox environments. Pair with ROS detection probes (e.g., DCFH-DA) to quantify pro-oxidant effects .
- Molecular Dynamics (MD) : Simulate interactions with redox-related enzymes (e.g., NADPH oxidase) to identify binding modes that explain dual activity .
Q. How can in silico models predict pharmacokinetic properties and guide experimental validation?
- Methodological Answer :
-
ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration. Prioritize compounds with QED > 0.5 and high GI absorption .
-
Molecular Docking : Target enzymes like COX-2 or P-glycoprotein using AutoDock Vina. Validate predictions with in vitro assays (e.g., fluorescence-based inhibition) .
Table 3: Predicted ADMET Properties
Property Prediction Tool Used LogP 3.2 ± 0.3 SwissADME CYP3A4 Inhibition High (Ki = 1.2 µM) ADMETLab
Q. What experimental frameworks integrate structural analogs to explore structure-activity relationships (SAR)?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
